molecular formula C18H14FNO B291076 N-(2-fluorophenyl)-2-(1-naphthyl)acetamide

N-(2-fluorophenyl)-2-(1-naphthyl)acetamide

Cat. No. B291076
M. Wt: 279.3 g/mol
InChI Key: SHZMTIKKOJFIPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorophenyl)-2-(1-naphthyl)acetamide, also known as FNA, is a chemical compound that has been utilized in scientific research for its potential therapeutic effects. FNA is a small molecule that has been studied for its ability to modulate the activity of certain proteins in the body. In

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-(1-naphthyl)acetamide involves its ability to bind to specific sites on PKC and PLA2, thereby modulating their activity. N-(2-fluorophenyl)-2-(1-naphthyl)acetamide has been shown to inhibit the activation of PKC and PLA2, which can lead to a reduction in inflammation and cell death. Additionally, N-(2-fluorophenyl)-2-(1-naphthyl)acetamide has been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-2-(1-naphthyl)acetamide has been shown to have a range of biochemical and physiological effects in various cell and animal models. Studies have demonstrated that N-(2-fluorophenyl)-2-(1-naphthyl)acetamide can reduce inflammation and oxidative stress, as well as promote cell survival and regeneration. Additionally, N-(2-fluorophenyl)-2-(1-naphthyl)acetamide has been shown to have potential neuroprotective effects, which may have implications for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-fluorophenyl)-2-(1-naphthyl)acetamide in lab experiments is its relatively simple synthesis method and availability. Additionally, N-(2-fluorophenyl)-2-(1-naphthyl)acetamide has been shown to have low toxicity and good stability, which makes it a suitable candidate for further research. However, one limitation of using N-(2-fluorophenyl)-2-(1-naphthyl)acetamide is its specificity for PKC and PLA2, which may limit its potential therapeutic applications.

Future Directions

There are several future directions for further research on N-(2-fluorophenyl)-2-(1-naphthyl)acetamide. One area of research could focus on the development of N-(2-fluorophenyl)-2-(1-naphthyl)acetamide derivatives with improved specificity and potency for PKC and PLA2. Additionally, further studies could explore the potential therapeutic applications of N-(2-fluorophenyl)-2-(1-naphthyl)acetamide in various disease models, including neurological disorders and inflammatory conditions. Finally, future research could investigate the underlying mechanisms of N-(2-fluorophenyl)-2-(1-naphthyl)acetamide's neuroprotective effects, which may provide insights into the development of novel therapeutic strategies.

Synthesis Methods

The synthesis of N-(2-fluorophenyl)-2-(1-naphthyl)acetamide involves several steps, including the preparation of starting materials and the use of various chemical reactions. One common synthesis method involves the reaction of 2-fluoroaniline with 1-naphthylacetyl chloride in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques, such as NMR and mass spectrometry.

Scientific Research Applications

N-(2-fluorophenyl)-2-(1-naphthyl)acetamide has been studied for its potential therapeutic effects in various scientific research applications. One area of research has focused on the role of N-(2-fluorophenyl)-2-(1-naphthyl)acetamide in modulating the activity of certain proteins in the body, such as protein kinase C (PKC) and phospholipase A2 (PLA2). These proteins are involved in a wide range of cellular processes, including cell signaling, inflammation, and apoptosis.

properties

Molecular Formula

C18H14FNO

Molecular Weight

279.3 g/mol

IUPAC Name

N-(2-fluorophenyl)-2-naphthalen-1-ylacetamide

InChI

InChI=1S/C18H14FNO/c19-16-10-3-4-11-17(16)20-18(21)12-14-8-5-7-13-6-1-2-9-15(13)14/h1-11H,12H2,(H,20,21)

InChI Key

SHZMTIKKOJFIPA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=CC=CC=C3F

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=CC=CC=C3F

Origin of Product

United States

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